5'-O-DMT-2'-TBDMS-Uridine

描述

5'-O-DMT-2'-TBDMS-尿苷: 是一种修饰核苷,常用于寡核苷酸的合成。该化合物具有两个保护基团:5' 位的二甲氧基三苯甲基 (DMT) 基团和 2' 位的叔丁基二甲基硅基 (TBDMS) 基团。 这些保护基团增强了核苷的稳定性,使其适用于各种合成应用,特别是在核酸化学领域 .

准备方法

合成路线和反应条件: 5'-O-DMT-2'-TBDMS-尿苷的合成通常涉及在 5' 和 2' 位对尿苷进行保护。该过程首先使用二甲氧基三苯甲基氯 (DMT-Cl) 在碱(如吡啶)存在下选择性保护 5' 羟基。 接着,在咪唑存在下使用叔丁基二甲基硅基氯 (TBDMS-Cl) 保护 2' 羟基 .

工业生产方法: 在工业环境中,5'-O-DMT-2'-TBDMS-尿苷的合成是使用自动化合成器进行放大的。这些机器可以精确控制反应条件,确保高产率和纯度。 该过程涉及依次添加保护基团,然后进行纯化步骤(如柱色谱)以分离所需产物 .

化学反应分析

反应类型: 5'-O-DMT-2'-TBDMS-尿苷会发生各种化学反应,包括:

脱保护反应: 分别在酸性和碱性条件下除去 DMT 和 TBDMS 基团。

磷酰化: 形成用于寡核苷酸合成的核苷磷酰胺。

偶联反应: 在固相合成过程中掺入不断增长的寡核苷酸链中

常用试剂和条件:

脱保护: 三氟乙酸 (TFA) 用于除去 DMT;四丁基氟化铵 (TBAF) 用于除去 TBDMS。

磷酰化: 在无水条件下使用磷酰胺试剂。

偶联: 使用四唑衍生物等活化剂

主要产物:

脱保护的尿苷: 由保护基团的去除产生。

寡核苷酸: 通过偶联反应合成

科学研究应用

Oligonucleotide Synthesis

One of the primary applications of 5'-O-DMT-2'-TBDMS-Uridine is in the synthesis of RNA oligonucleotides . The DMT group protects the 5' hydroxyl during coupling reactions, while the TBDMS group protects the 2' hydroxyl, allowing for selective reactions at these sites. This selective protection is crucial for automated synthesis processes, enabling the production of complex RNA sequences with high fidelity and yield.

Case Study: Automated RNA Synthesis

A study demonstrated the use of this compound in automated RNA synthesis, highlighting its efficiency in producing high-purity RNA oligonucleotides. The synthesis involved coupling this protected uridine with other phosphoramidite derivatives, resulting in yields exceeding 90% for certain sequences .

Therapeutic Applications

While this compound itself does not exhibit significant biological activity, the oligonucleotides synthesized from it can have various therapeutic functions. These include:

- Antisense Oligonucleotides (ASOs) : These are designed to bind to specific mRNA sequences to modulate gene expression.

- RNA Interference (RNAi) : Oligonucleotides can be used to silence specific genes by targeting their mRNA for degradation.

Case Study: Antisense Therapy

Research has shown that oligonucleotides synthesized from this compound can effectively inhibit the expression of target genes in cellular models, demonstrating potential for therapeutic applications in conditions such as cancer and genetic disorders .

Biochemical Assays

The compound is also utilized in biochemical assays to study RNA interactions and modifications. Its derivatives can be incorporated into RNA sequences to investigate structural and functional properties.

Case Study: Structural Studies

In structural biology, modified RNA oligonucleotides containing this compound have been employed to probe the dynamics of tRNA molecules. These studies have provided insights into how modifications affect tRNA function and stability during translation .

Comparison with Other Nucleoside Derivatives

This compound offers several advantages over other protected uridine derivatives:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5'-O-DMT-2'-O-TBS-Uridine | Different protecting group (TBS) | More stability against hydrolysis |

| 5'-O-DMT-Adenosine | Similar DMT protection but different base | Involvement in ATP-related biochemical processes |

| 5'-O-DMT-Cytidine | Similar structure but different base | Important for synthesizing cytidine-rich sequences |

| 5'-O-DMT-Guanosine | Similar DMT protection but different base | Key role in G-rich RNA sequences |

This table illustrates how structural variations among nucleoside derivatives influence their specific applications within nucleic acid chemistry, emphasizing the versatility of compounds like this compound.

作用机制

The primary mechanism of action of 5’-O-DMT-2’-TBDMS-Uridine involves its incorporation into oligonucleotides during solid-phase synthesis. The protective groups (DMT and TBDMS) prevent unwanted side reactions, ensuring the selective addition of nucleotides to the growing chain. Once incorporated, the protective groups are removed, yielding the desired oligonucleotide product .

相似化合物的比较

类似化合物:

5'-O-DMT-2'-TBDMS-假尿苷: 具有类似结构,但碱基为假尿苷。

5'-O-DMT-2'-TBDMS-N1-甲基-假尿苷: 在 N1 位置具有额外的甲基。

DMT-2'-O-TBDMS-rU 磷酰胺: 用于类似的寡核苷酸合成应用

独特性: 5'-O-DMT-2'-TBDMS-尿苷的独特之处在于其特定的保护基团,这些基团在寡核苷酸合成过程中提供了增强的稳定性和选择性。 这使得它在生产高保真核酸序列方面特别有价值 .

生物活性

5'-O-DMT-2'-TBDMS-Uridine is a modified nucleoside extensively utilized in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. This compound features two protective groups: the dimethoxytrityl (DMT) group at the 5' position and the tert-butyldimethylsilyl (TBDMS) group at the 2' position. These modifications enhance the stability and reactivity of uridine, making it suitable for various biological applications.

| Property | Value |

|---|---|

| CAS Number | 81246-80-2 |

| Molecular Weight | 660.8 g/mol |

| Molecular Formula | C36H44N2O8Si |

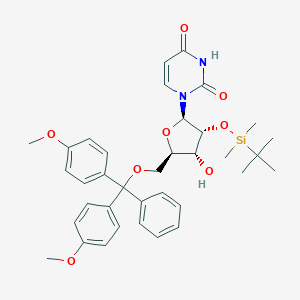

| Structure | Chemical Structure |

The primary mechanism of action for this compound involves its incorporation into oligonucleotides during solid-phase synthesis. The protective groups prevent unwanted side reactions, ensuring selective nucleotide addition. Once incorporated into an oligonucleotide, these groups can be removed to yield the final product, which can then engage in various biological interactions.

Biological Applications

1. Oligonucleotide Synthesis:

this compound is crucial for synthesizing modified oligonucleotides used in research and therapeutic applications. Its stability allows for high-fidelity synthesis, which is essential for producing effective antisense oligonucleotides and aptamers.

2. Therapeutic Potential:

Research indicates that oligonucleotides synthesized with this compound can be used in gene therapy and as antiviral agents. The ability to design specific sequences allows targeting of disease-related genes or viral RNA, providing a pathway for innovative treatments.

3. mRNA Production:

The compound is also significant in producing mRNA for vaccines and other therapeutic applications, particularly in the context of rapidly evolving viral infections where mRNA technology has gained prominence.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antisense Oligonucleotide Efficacy

A study demonstrated that antisense oligonucleotides synthesized using this compound showed improved binding affinity to target mRNA sequences, leading to enhanced gene silencing effects. The DMT and TBDMS modifications were pivotal in achieving higher stability against nucleases.

Study 2: Therapeutic Applications in Viral Infections

Research published in Journal of Natural Products indicated that oligonucleotides containing this compound exhibited significant antiviral activity against specific viruses, showcasing potential therapeutic applications in treating viral infections.

Study 3: mRNA Vaccine Development

A recent investigation into mRNA vaccines revealed that utilizing this modified uridine significantly improved translation efficiency and stability of the resultant mRNA, highlighting its importance in vaccine technology against emerging infectious diseases.

Comparison with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 5’-O-DMT-2’-TBDMS-PseudoUridine | Contains pseudouridine base | Antisense therapy |

| 5’-O-DMT-2’-TBDMS-N1-Methyl-PseudoUridine | Additional methyl group at N1 position | Enhanced stability |

| DMT-2’-O-TBDMS-rU Phosphoramidite | Used for similar oligonucleotide synthesis | Broad applications in RNA research |

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQIELPHWJPSY-WXQJYUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451982 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-80-2 | |

| Record name | 5'-O-DMT-2'-TBDMS-Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。